2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C16H18N4O4S and its molecular weight is 362.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxole Ring : The benzodioxole structure is synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
- Introduction of the Thiadiazole Group : The thiadiazole moiety is introduced via a nucleophilic substitution reaction involving appropriate precursors.
- Piperazine Derivative Formation : The piperazine ring is formed through a reaction with a suitable amine.
- Final Coupling Reaction : The final product is obtained by coupling the benzodioxole and thiadiazole intermediates with propanone derivatives under specific conditions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have explored the anticancer potential of benzodioxole derivatives. A notable investigation involved synthesizing new benzodioxole-based thiosemicarbazone derivatives and evaluating their cytotoxic effects on various cancer cell lines such as A549 (lung adenocarcinoma) and C6 (rat glioma) cells. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation and induced apoptosis through mechanisms involving mitochondrial membrane potential disruption and DNA synthesis inhibition .
The compound's mechanism of action may involve:
- Enzyme Inhibition : It potentially inhibits enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to reduced enzymatic activity critical for cancer cell survival.
- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways, influencing processes such as apoptosis and proliferation.
Study 1: Cytotoxic Effects on Cancer Cells
A study focused on the synthesis of benzodioxole derivatives demonstrated significant cytotoxicity against A549 and C6 cells. The most effective compound from this series was shown to increase early and late apoptosis in these cells while exhibiting low toxicity to normal NIH/3T3 mouse embryonic fibroblast cells .
Study 2: Inhibition of Cholinesterases
Another investigation evaluated the correlation between anticancer activity and cholinesterase inhibition. While certain derivatives showed promising anticancer effects, they did not exhibit significant inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), suggesting that their anticancer mechanisms are independent of cholinergic pathways .
Data Table: Biological Activities Summary
Activity Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | A549 | 10 | Induces apoptosis, inhibits DNA synthesis |
Anticancer | C6 | 15 | Disrupts mitochondrial potential |
Cholinesterase Inhibition | - | Not significant | No relationship with anticancer activity |
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-11(24-12-2-3-13-14(8-12)23-10-22-13)16(21)20-6-4-19(5-7-20)15-9-17-25-18-15/h2-3,8-9,11H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDZHXBAIORFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NSN=C2)OC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.